![molecular formula C14H11ClO2 B1454505 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 885962-94-7](/img/structure/B1454505.png)
3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
Compounds like “3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid” belong to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic aromatic substitution and carbon–carbon bond forming chemistries . For instance, the Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including 1H NMR spectroscopy . These techniques can provide information about the position of substituents on the benzene rings .
Chemical Reactions Analysis
Reactions involving similar compounds can include electrophilic aromatic substitution and carbon–carbon bond forming reactions . The Suzuki-Miyaura coupling is a common reaction involving these types of compounds .
Scientific Research Applications
Electrochemical Synthesis
Researchers have explored electrochemically induced reactions to achieve selective substitutions and synthesize novel compounds, including variations of biphenyl carboxylic acids. For instance, a study demonstrated the electrochemically induced SRN1 reactions for selective substitutions, leading to the synthesis of phosphine and phosphoniophenyl)phenoxide zwitterions or carboxylated biphenyl compounds (Combellas, Marzouk, Suba, & Thiebault, 1993).
Synthetic Routes and Characterizations
Research into the exhaustive C-methylation of carboxylic acids presented a new route to t-butyl compounds, illustrating the versatility in modifying the biphenyl carboxylic acid structure for various synthetic applications (Meisters & Mole, 1974). Another study focused on the synthesis and characterization of novel biphenyl carboxylic acid derivatives, showcasing the potential for creating diverse chemical entities (Patel, Malik, & Bhatt, 2009).
Novel Material Applications
Innovative materials research has led to the synthesis of liquid-crystalline malonates and cyanoacetates tethered to 4-cyanobiphenyls, revealing the potential for new liquid crystal materials with specific mesomorphic properties (Kreß, Kaller, Axenov, Tussetschläger, & Laschat, 2012). Additionally, the study of heterochiral interactions in molecular and macromolecular pairs of liquid crystals further expands the understanding of the structural influence on liquid crystal behavior (Percec & Oda, 1994).
Photoreactions and Electron Transfer
Research on the photochemical decarboxylation of free carboxylic acids via single electron transfer (SET) highlighted the influence of solvent, electron acceptors, and arenes on the efficiency of the reaction, with implications for synthetic chemistry applications (Yoshimi et al., 2010).
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to this process.
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid could interact with its targets by participating in this reaction as one of the coupling partners.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway associated with 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway could include the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid’s action would be dependent on the specific context of its use. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, pH, and the presence of a palladium catalyst could influence the action, efficacy, and stability of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid, particularly in the context of the Suzuki–Miyaura cross-coupling reaction .
Safety and Hazards
Future Directions
The future directions for research on these compounds could include further exploration of their synthesis, reactions, and potential applications. For example, the Suzuki-Miyaura coupling and other carbon–carbon bond forming reactions could be further optimized for the synthesis of these compounds .
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXCQWIKFPFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680134 | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885962-94-7 | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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